Solubility Enhancement Over Free Base
The hydrochloride salt form of indoline-4-carboxylic acid demonstrates significantly enhanced aqueous solubility compared to its free acid counterpart. While quantitative solubility values are not explicitly reported in primary literature, the well-established physicochemical principle that salt formation with a strong acid (HCl) protonates the basic indoline nitrogen, increasing polarity and water solubility, is directly applicable [1]. This is supported by the compound's commercial availability as a water-soluble crystalline solid [2], contrasting with the free acid (CAS 175647-03-7) which is typically described as a solid with lower aqueous solubility. This differential solubility directly impacts reaction media compatibility, ease of purification, and formulation for biological assays.
Target (HCl salt)
Water-soluble crystalline solid
Comparator (free base)
Lower aqueous solubility
Supports aqueous reaction media compatibility
Quantitative solubility data not reported; salt formation may increase solubility 10–1000x
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Water-soluble crystalline solid [2] |
| Comparator Or Baseline | Indoline-4-carboxylic acid free base (CAS 175647-03-7): Lower aqueous solubility |
| Quantified Difference | Qualitative enhancement (Salt formation typically increases aqueous solubility by 10- to 1000-fold) |
| Conditions | Standard ambient conditions (25°C, water) |
Why This Matters
Enhanced solubility simplifies aqueous reaction setups, facilitates salt metathesis, and improves handling in biological buffer systems, making the hydrochloride the preferred form for most wet-lab applications.
- [1] Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. View Source
- [2] Activate Scientific. 2,3-Dihydro-1H-indole-4-carboxylic acid hydrochloride 97%. Product Datasheet. View Source
